

# CD73-IN-3: A Technical Guide to a Selective CD73 Inhibitor

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## Compound of Interest

Compound Name: CD73-IN-3

Cat. No.: B8146238

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CD73-IN-3** has emerged as a potent and selective small molecule inhibitor of CD73 (Ecto-5'-nucleotidase), a key enzyme in the adenosine signaling pathway. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 plays a critical role in generating an immunosuppressive tumor microenvironment. Inhibition of CD73 is a promising therapeutic strategy in oncology to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of **CD73-IN-3**, including its mechanism of action, quantitative data, and detailed experimental protocols.

**CD73-IN-3**, identified by its chemical name 5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione, is a non-nucleotide inhibitor with demonstrated potency in cellular assays.<sup>[1]</sup> This document serves as a core resource for researchers and drug development professionals working on the development of novel cancer immunotherapies targeting the adenosine pathway.

## Core Data Summary

The following tables summarize the key quantitative data available for **CD73-IN-3**, providing a clear comparison of its inhibitory activity.

Parameter	Value	Cell Line/System	Reference
IC50	7.3 nM	Calu-6 Human Cell Assay	[2]
EC50	0.213 $\mu$ M	Human Serum	[2]

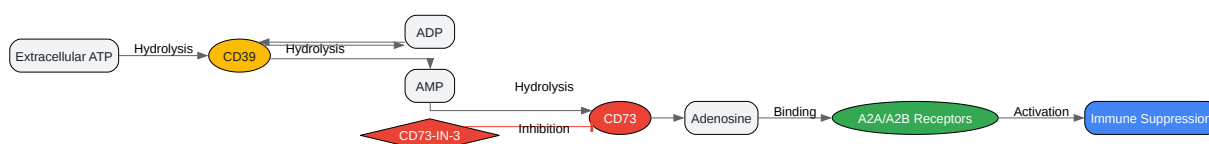
Table 1: In Vitro Potency of **CD73-IN-3**

Concentration	% Inhibition of CD73 Activity	System	Reference
0.52 $\mu$ M	56.8%	Human Serum	[2]
1.56 $\mu$ M	71.7%	Human Serum	[2]
4.68 $\mu$ M	76.9%	Human Serum	[2]

Table 2: Inhibition of CD73 Activity in Human Serum by **CD73-IN-3**

## Signaling Pathways and Mechanism of Action

CD73 is a pivotal enzyme in the purinergic signaling pathway, which regulates the balance between pro-inflammatory ATP and immunosuppressive adenosine in the extracellular space.



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**Figure 1:** The CD73-mediated adenosine signaling pathway and the inhibitory action of **CD73-IN-3**.

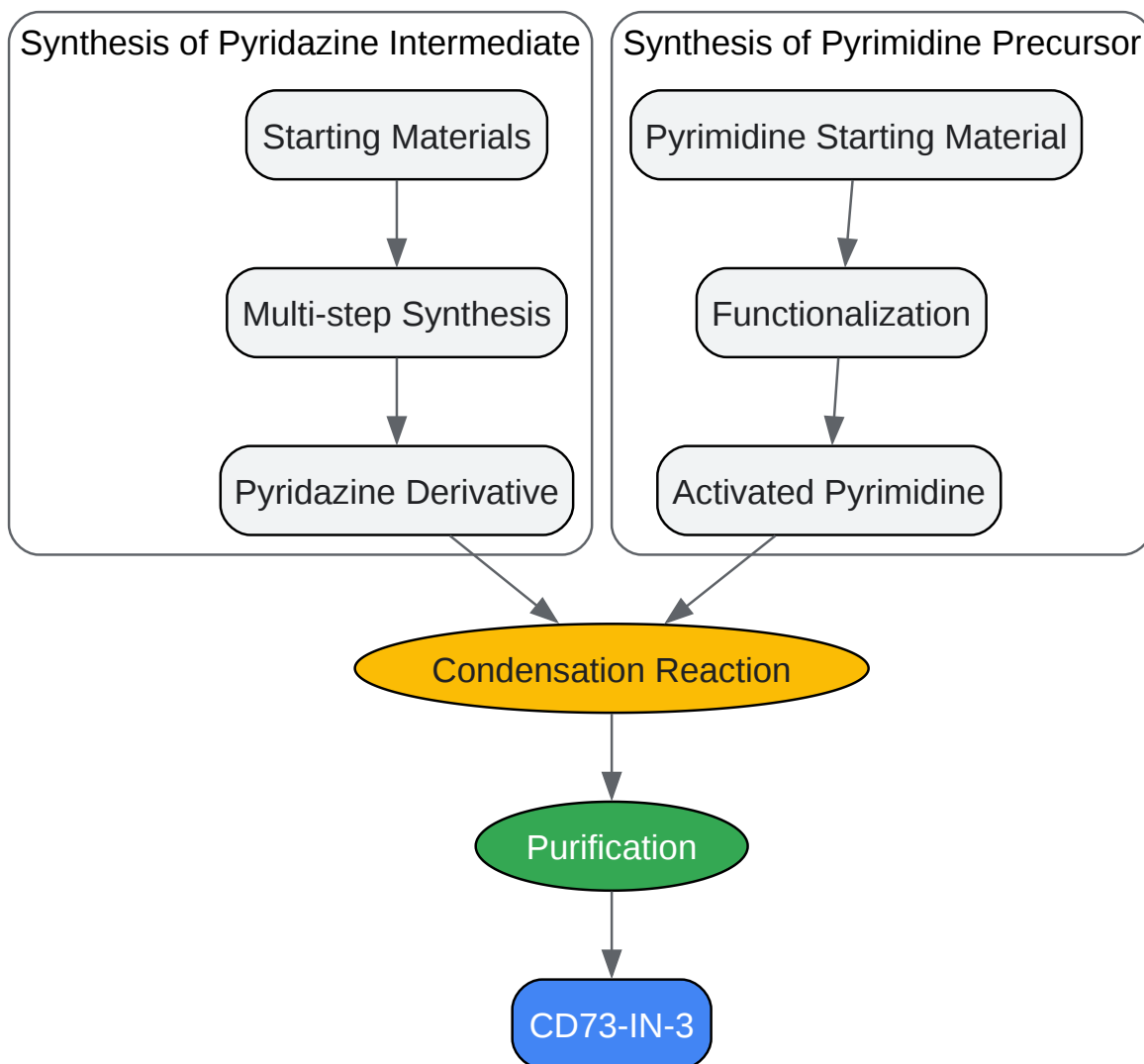
**CD73-IN-3** exerts its therapeutic effect by selectively inhibiting the enzymatic activity of CD73. This blockade prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment. The expected downstream effects include the restoration of T-cell and NK cell function, leading to enhanced anti-tumor immunity.

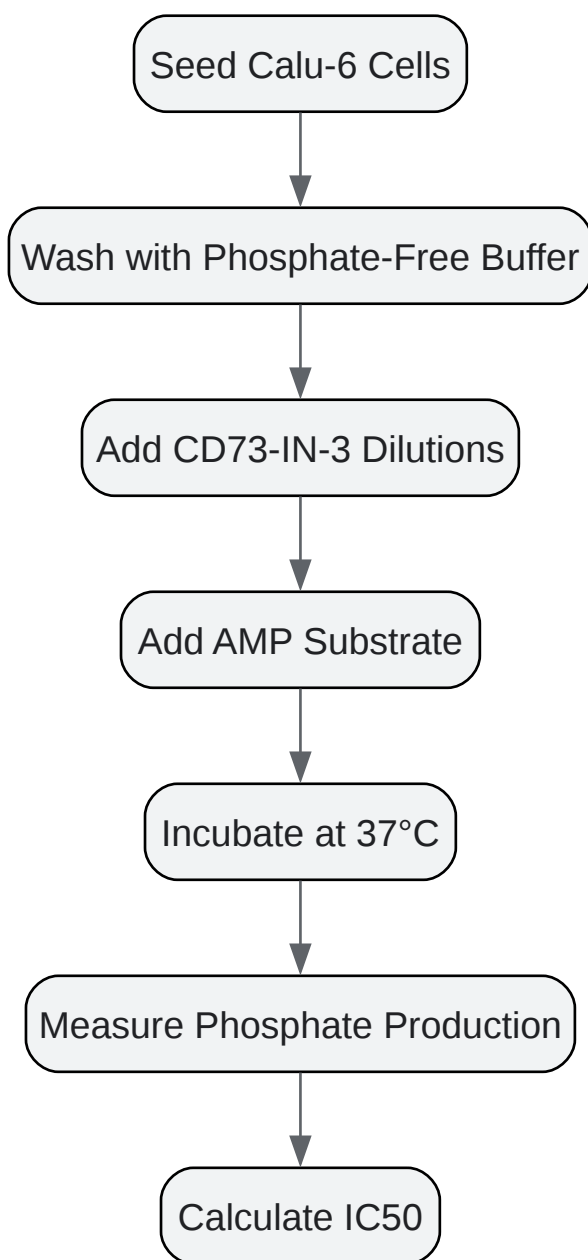
## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments related to the characterization of **CD73-IN-3**.

### Synthesis of **CD73-IN-3**

The synthesis of **CD73-IN-3** (5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione) is described in patent WO2019168744 A1. A general synthetic scheme involves the condensation of an appropriately substituted pyridazine derivative with a pyrimidine precursor.





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## References

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